molecular formula C15H14N4O B11793009 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol

Cat. No.: B11793009
M. Wt: 266.30 g/mol
InChI Key: WCQVGPWFRHPTPT-UHFFFAOYSA-N
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Description

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is an organic compound that features a phenol group, an amino group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions. One common method involves the reaction of 3-aminophenol with benzyl chloride to form 3-(benzylamino)phenol. This intermediate is then reacted with 1H-1,2,4-triazole-5-carbaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure the reactions proceed efficiently and safely.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenols and triazoles.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent functionalization. Various methods have been developed to optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free conditions. Characterization of the compound is usually performed using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and study its properties.

Biological Activities

Anticancer Activity : Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines using protocols established by the National Cancer Institute (NCI). These studies often report substantial growth inhibition rates in treated cells, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties : The compound has also shown promising antimicrobial activity. Research indicates that triazole derivatives can inhibit the growth of both bacterial and fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed .

Applications in Materials Science

Corrosion Inhibition : Compounds containing triazole rings are recognized for their effectiveness as corrosion inhibitors in metal protection. Studies have demonstrated that this compound can significantly reduce corrosion rates in metals exposed to aggressive environments (e.g., saline solutions). This application is crucial for extending the lifespan of metal structures in various industries .

Dye-Sensitized Solar Cells : There is ongoing research into the use of triazole derivatives as electrolyte additives in dye-sensitized solar cells. These compounds can enhance the efficiency of energy conversion processes due to their favorable electrochemical properties .

Case Studies

Study Focus Findings
NCI Protocol StudyAnticancer ActivitySignificant growth inhibition in multiple cancer cell lines with IC50 values indicating potent activity.
Antimicrobial ScreeningAntimicrobial ActivitySeveral derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.
Corrosion StudyMetal ProtectionDemonstrated a reduction in corrosion rates of iron in saline solutions when treated with triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets. The phenol and amino groups can form hydrogen bonds and interact with active sites of enzymes or receptors. The triazole ring can participate in π-π stacking interactions and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: Shares the phenol and amino groups but lacks the triazole ring.

    1H-1,2,4-Triazole: Contains the triazole ring but lacks the phenol and amino groups.

    Benzylamine: Contains the benzyl and amino groups but lacks the phenol and triazole rings.

Uniqueness

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazole ring enhances its potential for coordination with metal ions and interaction with biological targets, making it a versatile compound for various applications.

Biological Activity

3-(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)phenol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and agriculture. This article discusses its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of triazole compounds generally involves various methods, including microwave-assisted reactions and nucleophilic substitutions. For instance, the synthesis of related compounds has been achieved through the reaction of aminoguanidine with different substrates, leading to the formation of substituted triazoles with diverse biological activities .

Antitumor Activity

Research indicates that aminotriazoles exhibit notable antitumor properties. A study highlighted the effectiveness of certain triazole derivatives in inhibiting tumor cell growth, suggesting that compounds containing the triazole ring may serve as potential anticancer agents . The mechanism often involves the disruption of cellular processes critical for tumor proliferation.

Antimicrobial Properties

Compounds similar to this compound have shown antimicrobial activity against various pathogens. For example, studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in agricultural applications as fungicides and bactericides .

Cholesterol Inhibition

Some aminotriazoles have been studied for their ability to inhibit cholesterol synthesis. This property is particularly relevant in developing treatments for hypercholesterolemia and related cardiovascular diseases .

Case Studies

  • Anticancer Studies : A specific case study focused on a series of triazole derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with these compounds compared to untreated controls .
  • Antimicrobial Efficacy : In another study, a range of triazole compounds was tested against common bacterial strains. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Data Tables

Biological Activity Compound Effectiveness Reference
AntitumorTriazole Derivative ASignificant reduction in tumor cell growth
AntimicrobialTriazole Derivative BEffective against E. coli and S. aureus
Cholesterol InhibitionTriazole Derivative CReduced cholesterol levels in vitro

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

3-[5-[amino(phenyl)methyl]-1H-1,2,4-triazol-3-yl]phenol

InChI

InChI=1S/C15H14N4O/c16-13(10-5-2-1-3-6-10)15-17-14(18-19-15)11-7-4-8-12(20)9-11/h1-9,13,20H,16H2,(H,17,18,19)

InChI Key

WCQVGPWFRHPTPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC(=NN2)C3=CC(=CC=C3)O)N

Origin of Product

United States

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